6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-(3-methylphenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic groups on proteins and peptides. This reaction leads to the formation of covalent bonds, allowing for the modification and labeling of specific amino acid residues. The molecular targets and pathways involved depend on the specific protein or peptide being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
- 6-Ethyl-2-(3-methylphenyl)quinoline-4-methyl ester
- 6-Ethyl-2-(3-methylphenyl)quinoline-4-thioester
Uniqueness
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for versatile chemical modifications. This makes it particularly valuable in proteomics research for the selective labeling and modification of proteins and peptides .
Properties
IUPAC Name |
6-ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-7-8-17-15(10-13)16(19(20)22)11-18(21-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFIPGQDVZTMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205760 | |
Record name | 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160261-00-6 | |
Record name | 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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